methyl 3-[(E)-hydrazinylidenemethyl]benzoate;hydrochloride
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Overview
Description
methyl 3-[(E)-hydrazinylidenemethyl]benzoate;hydrochloride is a chemical compound with a complex structure. It is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its unique molecular configuration, which includes a benzoic acid core with an aminoiminomethyl group and a methyl ester, combined with hydrochloride in a 1:1 ratio.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-(aminoiminomethyl)-, methyl ester, hydrochloride (1:1) typically involves the esterification of benzoic acid derivatives. One common method includes the reaction of benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The aminoiminomethyl group can be introduced through a subsequent reaction involving appropriate reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of ion-exchange resins and other advanced catalytic systems can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
methyl 3-[(E)-hydrazinylidenemethyl]benzoate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the aminoiminomethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Scientific Research Applications
methyl 3-[(E)-hydrazinylidenemethyl]benzoate;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is utilized in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of benzoic acid, 3-(aminoiminomethyl)-, methyl ester, hydrochloride (1:1) involves its interaction with specific molecular targets. The aminoiminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, influencing their activity. The ester group can undergo hydrolysis, releasing active metabolites that further interact with biological pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl-3-aminobenzoate: Similar in structure but lacks the aminoiminomethyl group.
Methyl-m-aminobenzoate: Another related compound with slight structural differences.
Uniqueness
methyl 3-[(E)-hydrazinylidenemethyl]benzoate;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
Methyl 3-[(E)-hydrazinylidenemethyl]benzoate; hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The compound is characterized by the presence of a hydrazine moiety, which is known for its reactivity and biological significance. The synthesis typically involves the condensation of methyl 3-formylbenzoate with hydrazine derivatives, followed by hydrochloride salt formation to enhance solubility and stability.
Biological Activities
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of hydrazone derivatives, including methyl 3-[(E)-hydrazinylidenemethyl]benzoate. These compounds exhibit significant activity against various bacterial strains. In one study, the synthesized hydrazones were tested against pathogens such as Staphylococcus aureus and Escherichia coli, showing promising inhibition zones.
Compound | Bacterial Strain | Inhibition Zone (mm) |
---|---|---|
Hydrazone A | Staphylococcus aureus | 25 ± 2.0 |
Hydrazone B | Escherichia coli | 7.5 ± 0.6 |
These results suggest that modifications in the hydrazone structure can lead to enhanced antimicrobial properties, making them potential candidates for further development as antimicrobial agents .
2. Antitumor Activity
Hydrazones are also recognized for their antitumor properties. Research indicates that methyl 3-[(E)-hydrazinylidenemethyl]benzoate may inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, studies on similar compounds have demonstrated their ability to induce apoptosis in cancer cells by activating caspase pathways.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, a series of hydrazone derivatives were synthesized and screened for antimicrobial activity against clinical isolates. The study found that certain derivatives exhibited an inhibition zone greater than that of standard antibiotics, indicating their potential as effective antimicrobial agents .
Case Study 2: Antitumor Mechanisms
A study focusing on the antitumor activity of related hydrazone compounds revealed that these compounds could significantly reduce cell viability in various cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the activation of apoptotic pathways and the downregulation of anti-apoptotic proteins such as Bcl-2 .
Safety and Toxicity
While the biological activities of methyl 3-[(E)-hydrazinylidenemethyl]benzoate are promising, safety assessments are crucial. Preliminary toxicity studies indicate that high concentrations can lead to cytotoxic effects; thus, further investigations are needed to establish safe dosage levels for therapeutic use .
Properties
IUPAC Name |
methyl 3-[(E)-hydrazinylidenemethyl]benzoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2.ClH/c1-13-9(12)8-4-2-3-7(5-8)6-11-10;/h2-6H,10H2,1H3;1H/b11-6+; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJBTWBORRHTWFH-ICSBZGNSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C=NN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=CC(=C1)/C=N/N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.